molecular formula C9H11N5 B1478685 (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 2097974-11-1

(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No.: B1478685
CAS No.: 2097974-11-1
M. Wt: 189.22 g/mol
InChI Key: QHWUYLNYCYVDHR-UHFFFAOYSA-N
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Description

“(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a heterocyclic amine featuring a fused bicyclic scaffold combining cyclopentane, triazole, and pyridazine rings. The methanamine group at position 3 confers nucleophilic and hydrogen-bonding capabilities, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-12-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUYLNYCYVDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=NN=C(N3N=C2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(7,8-Dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes such as carbonic anhydrase and cholinesterase, which are crucial in metabolic processes. The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation. Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, which plays a crucial role in maintaining pH balance in tissues. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of metabolic enzymes, affecting cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and modulation of gene expression. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase and cholinesterase, affecting their activity and the overall metabolic flux. These interactions can lead to changes in metabolite levels and influence various biochemical processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and the extent of its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

The compound (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine is a member of the triazole and pyridazine family of heterocycles. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this specific compound, summarizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H10N4\text{C}_8\text{H}_{10}\text{N}_4

This compound features a cyclopenta-triazole moiety fused with a pyridazine ring, which is known to influence its pharmacological properties.

Mechanisms of Biological Activity

Research indicates that compounds within this structural class exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that triazolo-pyridazine derivatives can inhibit various cancer cell lines. For instance, a study on similar compounds demonstrated significant cytotoxic effects against breast cancer cells with IC50 values ranging from 5 to 20 µM .
  • Antimicrobial Properties : The presence of the triazole ring is associated with antifungal and antibacterial activities. Compounds with similar structures have been reported to exhibit potent activity against pathogens such as Staphylococcus aureus and Candida albicans .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotransmitter systems. For example, certain analogs have been linked to enhanced GABAergic activity, which may help in conditions like epilepsy .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerTriazolo-pyridazine derivativesIC50: 5-20 µM against breast cancer
AntimicrobialTriazole analogsEffective against S. aureus
NeuroprotectiveCyclopenta-triazolesModulation of GABAergic activity

Detailed Research Findings

  • Anticancer Activity : A recent study synthesized several triazolo-pyridazine derivatives and evaluated their anticancer properties. Compound 19 was found to inhibit USP28 with an IC50 value of 1.10 µmol/L, demonstrating selectivity over other deubiquitinases . This points to a potential role in cancer therapy through the modulation of protein degradation pathways.
  • Antimicrobial Studies : In vitro assays demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity. For example, one derivative showed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against C. albicans, indicating strong antifungal potential .
  • Neuroprotective Mechanisms : Another investigation highlighted the neuroprotective effects of triazole-containing compounds in models of oxidative stress-induced neuronal death. These compounds were shown to reduce cell death by enhancing the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Scientific Research Applications

Biological Activities

Research has indicated that compounds related to (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine exhibit various biological activities:

  • Antimicrobial Activity : Compounds within this class have shown efficacy against a range of bacterial strains. For instance, derivatives with triazole rings often demonstrate potent antibacterial properties due to their ability to disrupt microbial cell wall synthesis.
  • Anticancer Properties : Some studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with DNA synthesis.
  • Anti-inflammatory Effects : The presence of nitrogen-containing heterocycles in the structure is linked to anti-inflammatory activity. Research suggests that these compounds can inhibit pro-inflammatory cytokines and pathways.

Case Studies

Several studies have explored the applications of this compound in medicinal chemistry:

  • Study on Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various derivatives for their antibacterial properties. The findings indicated that certain modifications to the triazole ring enhanced activity against Gram-positive bacteria.
  • Investigation of Anticancer Potential :
    • Research featured in Cancer Letters demonstrated that specific derivatives of this compound could inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.
  • Exploration of Anti-inflammatory Mechanisms :
    • A paper in Pharmacological Research examined the anti-inflammatory properties of related compounds. It was found that they effectively reduced inflammation markers in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations :

  • The target compound’s cyclopenta-triazolopyridazine scaffold distinguishes it from simpler triazolopyridazines (e.g., the phenyl-substituted analog in ) and pyrrolopyrazoles (e.g., ). The fused cyclopentane ring may enhance rigidity and influence binding affinity in biological systems.
  • Pyrrolotriazolopyrazine derivatives (e.g., ) share a similar triazole-pyrazine core but incorporate tosyl and ethyl groups, which likely alter solubility and metabolic stability.

Functional Group Differences: The methanamine group in the target compound contrasts with the methanone in derivatives like 7a and 7b , which are synthesized via condensation with carbonyl-containing reagents. Methanamine’s primary amine may enhance interactions with acidic residues in enzyme active sites. Electron-withdrawing substituents (e.g., tosyl in , trifluoro in ) are absent in the target compound, suggesting differences in electronic properties and reactivity.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step cyclization akin to methods in , where cyclopentane rings are fused to heterocycles. By comparison, the phenyl-substituted triazolopyridazine is commercially available, implying simpler scalability.
  • Yields : The patent-derived compound in achieved 73% yield and 90% purity, suggesting optimized conditions that could inform the synthesis of the target compound.

Preparation Methods

General Synthetic Strategy for Fused Triazolo-Pyridazine Compounds

The synthesis of fused triazolo-pyridazine derivatives generally involves the condensation and cyclization of nitrogen-rich precursors such as amino-substituted pyridazines or hydrazine derivatives with carbonyl-containing compounds or β-dicarbonyl substrates. Key steps often include:

For example, the reaction of N-amino-2-iminopyridines with cyclic β-diketones under aerobic conditions in ethanol/acetic acid at elevated temperatures (around 130 °C) produces fused triazolo-pyridazine derivatives efficiently (yields 72–90%).

Specific Preparation Route for (7,8-dihydro-6H-cyclopenta[e]triazolo[4,3-b]pyridazin-3-yl)methanamine

Although direct literature on this exact compound is limited, a closely related synthetic approach can be inferred from the preparation of cyclopenta-fused triazolo-pyridazine analogs:

  • Starting materials: An N-amino-2-iminopyridine derivative and a cyclic β-diketone such as 1,3-cyclopentanedione.
  • Reaction conditions: Reflux in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere at about 130 °C for approximately 18 hours.
  • Mechanism: The amino group performs nucleophilic addition to the β-diketone, followed by oxidative dehydrogenation and intramolecular cyclization to form the fused triazolo-pyridazine ring system.
  • Product isolation: Crystallization from the reaction mixture yields the fused heterocyclic amine, which can be purified by recrystallization.

This method yielded cyclopenta-fused pyrazolo[1,5-a]pyridin-1-one derivatives in 72–74% yields, demonstrating the feasibility of this approach for similar fused triazolo-pyridazine compounds.

Summary Table of Preparation Conditions

Step Reactants Conditions Solvent & Additives Yield (%) Notes
1 N-amino-2-iminopyridine + β-diketone (e.g., 1,3-cyclopentanedione) 130 °C, 18 h, O2 atmosphere Ethanol + Acetic acid (6 equiv) 72–90 Oxidative cyclization under aerobic conditions; crystalline product
2 Thiocarbohydrazide + α,β-unsaturated acid Microwave irradiation, 2 min Solvent-free or with acetic acid drops 98 Rapid, high-yield method for related triazine rings
3 N-amino-2-iminopyridine + β-ketoesters/ diketones 130 °C, 18 h, O2 atmosphere Ethanol + Acetic acid (6 equiv) 79–87 Versatile CDC (cross dehydrogenative coupling) process

Mechanistic Insights

  • The initial step involves nucleophilic addition of the amino group to the β-diketone or β-ketoester forming an intermediate adduct.
  • This intermediate undergoes oxidative dehydrogenation facilitated by molecular oxygen, leading to cyclization and formation of the fused triazolo-pyridazine ring.
  • The reaction is sensitive to solvent and atmosphere; acetic acid and oxygen are critical for efficient oxidative cyclization.
  • Microwave irradiation can accelerate these steps by providing rapid and uniform heating.

Research Findings and Considerations

  • The oxidative cyclization method using N-amino-2-iminopyridines and cyclic β-diketones is a green, one-step, and high-yielding synthetic route for fused triazolo-pyridazine derivatives.
  • Microwave-assisted methods offer a promising alternative for reducing reaction times and increasing yields but require optimization for each specific substrate.
  • The reaction scope includes various substituted amino-pyridines and diketones, allowing for structural diversification of the fused heterocyclic framework.
  • Crystallographic studies confirm the structures of these fused triazolo-pyridazine compounds, ensuring the reliability of the synthetic approach.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 2
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

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